MSDC 0160

Catalog No.
S522799
CAS No.
146062-49-9
M.F
C19H18N2O4S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MSDC 0160

CAS Number

146062-49-9

Product Name

MSDC 0160

IUPAC Name

5-[[4-[2-(5-ethyl-2-pyridinyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CAY10415; CAY-10415; CAY 10415.

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

The exact mass of the compound Mitoglitazone is 370.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MSDC-0160 (CAS: 146062-49-9), also known as mitoglitazone, is a highly selective thiazolidinedione (TZD) derivative that functions as a mitochondrial target of thiazolidinediones (mTOT) modulator and mitochondrial pyruvate carrier (MPC) inhibitor. Unlike first-generation TZDs, MSDC-0160 was specifically engineered to uncouple insulin-sensitizing efficacy from direct peroxisome proliferator-activated receptor gamma (PPARγ) activation [1]. For researchers and drug developers, it serves as a critical baseline material for isolating MPC-dependent metabolic pathways—such as mTOR inhibition and AMPK activation—without the confounding lipogenic and fluid-retaining effects inherent to classical PPARγ agonists [2].

Substituting MSDC-0160 with conventional TZDs such as pioglitazone or rosiglitazone fundamentally compromises experimental integrity when studying mitochondrial metabolism. While traditional TZDs are potent mTOT modulators, their high affinity for PPARγ triggers off-target transcriptional cascades that drive fluid retention, weight gain, and white adipose tissue expansion [1]. Procurement of exact MSDC-0160 is strictly necessary when a protocol requires the selective inhibition of the mitochondrial pyruvate carrier (MPC) to study insulin sensitization or neuroprotection without the confounding variables of PPARγ-mediated cellular toxicity and adipogenesis[2].

Receptor Selectivity: MPC Inhibition vs. PPARγ Sparing

MSDC-0160 exhibits a profound shift in target selectivity compared to traditional TZDs. In vitro binding assays demonstrate that MSDC-0160 inhibits the mitochondrial pyruvate carrier (MPC) with an IC50 of 1.2 µM, while exhibiting extremely low affinity for PPARγ (IC50 = 31.65 µM) . In stark contrast, the comparator rosiglitazone binds PPARγ with an IC50 of 0.112 µM (over 250-fold higher affinity than MSDC-0160) [1].

Evidence DimensionIn vitro binding affinity (IC50)
Target Compound DataMSDC-0160: MPC IC50 = 1.2 µM; PPARγ IC50 = 31.65 µM
Comparator Or BaselineRosiglitazone: PPARγ IC50 = 0.112 µM
Quantified Difference>250-fold reduction in PPARγ affinity while maintaining MPC inhibition
ConditionsIn vitro receptor binding assays

This quantitative separation of targets is essential for researchers needing to isolate mitochondrial metabolic pathways from PPARγ-driven transcriptional changes.

Reduction of Off-Target Fluid Retention (Volume Expansion)

In a 12-week clinical proof-of-concept study involving patients with type 2 diabetes, MSDC-0160 achieved equivalent glycemic control (HbA1c reduction) to 45 mg/day pioglitazone, but with significantly reduced physiological toxicity. Specifically, fluid retention—measured by reductions in hematocrit, red blood cells, and total hemoglobin—was 50% less in the MSDC-0160 treated groups compared to the pioglitazone baseline [1].

Evidence DimensionMarkers of plasma volume expansion (fluid retention)
Target Compound DataMSDC-0160 (up to 150 mg/day): 50% less reduction in hematocrit/RBCs
Comparator Or BaselinePioglitazone (45 mg/day): High incidence of volume expansion
Quantified Difference50% reduction in fluid retention markers
Conditions12-week randomized, double-blind clinical trial in T2D patients

Validates MSDC-0160 as the preferred tool for studying insulin sensitization in vivo without the confounding variable of hemodilution and edema.

Mitigation of White Adipose Tissue Expansion

Traditional TZDs are notorious for inducing weight gain via adipogenesis. In comparative studies, MSDC-0160 produced a significantly smaller increase in high-molecular-weight (HMW) adiponectin compared to pioglitazone (P < 0.0001) [1]. Because HMW adiponectin is a biomarker for the expansion of calorie-storing white adipose tissue, this data quantitatively supports that MSDC-0160 drives significantly less fat accumulation while maintaining metabolic efficacy [1].

Evidence DimensionHMW adiponectin increase (biomarker for white adipose tissue expansion)
Target Compound DataMSDC-0160: Minimal increase in HMW adiponectin
Comparator Or BaselinePioglitazone: Massive increase in HMW adiponectin
Quantified DifferenceStatistically significant reduction (P < 0.0001) in HMW adiponectin elevation
ConditionsIn vivo metabolic biomarker tracking over 12 weeks

Crucial for metabolic disease models where researchers must uncouple glucose lowering from drug-induced obesity.

Isolating MPC-Dependent Metabolic Pathways in Vitro

Because MSDC-0160 possesses an IC50 of 1.2 µM for MPC while sparing PPARγ (>30 µM), it is the premier chemical probe for in vitro assays designed to study mitochondrial pyruvate carrier inhibition. It allows researchers to investigate downstream effects like mTOR inhibition and AMPK activation in hepatocytes and adipocytes without triggering the confounding PPARγ-mediated gene transcription seen with rosiglitazone .

In Vivo Models of Insulin Resistance and NASH

In rodent models of metabolic syndrome, substituting pioglitazone with MSDC-0160 allows for the study of insulin sensitization and glucose lowering without the artifact of drug-induced white adipose tissue expansion or fluid retention[1]. This makes it an essential procurement choice for laboratories developing next-generation therapeutics for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.

Neurodegeneration and Brain Metabolism Research

MSDC-0160 has demonstrated the ability to cross the blood-brain barrier and attenuate neurodegeneration in models of Parkinson's and Alzheimer's diseases. Its use is critical in these models because classical TZDs carry peripheral toxicities that limit their long-term dosing in neuroprotective studies. MSDC-0160 enables the specific investigation of how restoring mitochondrial metabolism impacts cognitive decline and neuronal survival [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

370.09872823 Da

Monoisotopic Mass

370.09872823 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29I7RP18RG

Other CAS

146062-49-9

Wikipedia

Mitoglitazone

Dates

Last modified: 08-15-2023

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